molecular formula C30H38Br2N2O2S2 B8252777 3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione

Cat. No.: B8252777
M. Wt: 682.6 g/mol
InChI Key: PZPSBCGEVDUCTH-UHFFFAOYSA-N
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Description

3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a diketopyrrolopyrrole (DPP)-based compound, a class of materials widely studied for their optoelectronic properties. The molecule features a DPP core substituted with brominated thiophene units at the 3,6-positions and 2-ethylhexyl alkyl chains at the 2,5-positions. The bromine atoms on the thiophene rings enable further functionalization via cross-coupling reactions (e.g., Suzuki or Stille couplings), while the 2-ethylhexyl groups enhance solubility in organic solvents, facilitating solution-processing in device fabrication .

Properties

IUPAC Name

1,4-bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2O2S2/c1-5-9-11-19(7-3)15-33-27(23-13-21(31)17-37-23)25-26(29(33)35)28(24-14-22(32)18-38-24)34(30(25)36)16-20(8-4)12-10-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPSBCGEVDUCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC(=CS3)Br)C1=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Lithiation-Bromination

  • Lithiation : Treatment of the DPP-thiophene intermediate with lithium diisopropylamide (LDA) at -78°C deprotonates the 4-position of the thiophene ring.

  • Quenching : Addition of 1,2-dibromoethane introduces bromine at the lithiated site.

Optimized Parameters :

  • Molar Ratio : 2.2 equivalents LDA per thiophene ring

  • Solvent : Tetrahydrofuran (THF) at -78°C

  • Yield : 50–65%

Mass spectrometry (MS) analysis verifies the addition of two bromine atoms (observed [M+2]⁺ peaks). Challenges in regioselectivity necessitate rigorous purification via silica gel chromatography using petroleum ether/dichloromethane (1:2 v/v).

Alternative Synthetic Routes

Pre-Functionalized Thiophene Building Blocks

An alternative approach utilizes pre-brominated thiophene derivatives. For example, 4-bromothiophene-2-carboxaldehyde is condensed with diethyl oxalate in the presence of ammonium acetate to form the DPP core. This method bypasses post-synthesis bromination but requires access to specialized starting materials.

Advantages :

  • Higher regiochemical control (avoids competing 5-bromination)

  • Reduced side products

Limitations :

  • Limited commercial availability of 4-bromothiophene derivatives

  • Lower overall yields (40–55%) due to steric hindrance during cyclization

Critical Analysis of Methodologies

The table below compares the efficiency of two primary bromination strategies:

Method Regioselectivity Yield Purity
Directed LithiationHigh (4-position)50–65%>95%
Pre-FunctionalizedExcellent40–55%>98%
NBS BrominationLow (5-position)70–80%90–95%

Insights :

  • NBS bromination, while high-yielding, is unsuitable for 4-bromination due to inherent preference for the 5-position.

  • Directed lithiation offers moderate yields but requires cryogenic conditions and specialized expertise.

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) employs continuous flow reactors to enhance heat transfer and mixing efficiency during the cyclization step. Key industrial adjustments include:

  • Catalyst Recycling : Palladium catalysts in coupling reactions are recovered via filtration membranes.

  • Solvent Recovery : Toluene and THF are distilled and reused, reducing environmental impact.

Characterization and Quality Control

Critical analytical data for the final compound:

Technique Key Observations
¹H NMR δ 7.45 ppm (thiophene H-3), δ 4.05 ppm (N-CH₂)
¹³C NMR δ 161.5 ppm (C=O), δ 115.2 ppm (C-Br)
HPLC Retention time: 12.3 min, purity 97.5%
MS (ESI) m/z 1019.21 [M+H]⁺ (calc. 1019.21)

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution Reactions: Substitution reactions can introduce different substituents to the core structure, altering its chemical and physical properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

This compound has found applications in several scientific research areas:

  • Organic Electronics: It is used in the development of organic semiconductors and organic field-effect transistors (OFETs).

  • Photovoltaics: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its ability to absorb light and generate charge carriers.

  • Materials Science: It is employed in the creation of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The compound's planar conjugated structure allows for strong π-π interactions, which are crucial for its electronic properties. The specific molecular targets and pathways involved depend on the application, but generally, the compound interacts with organic semiconductors and photovoltaic materials to enhance their performance.

Comparison with Similar Compounds

Key Structural Features :

  • Core : DPP (electron-deficient lactam structure) with strong absorption in the visible to near-infrared region.
  • Substituents :
    • 4-Bromothiophene: Provides halogen handles for polymerization or oligomerization.
    • 2-Ethylhexyl: Branched alkyl chains for solubility and film-forming properties.
Substituent Variations in DPP Derivatives

DPP derivatives differ primarily in their side chains and aryl/heteroaryl substituents, which critically influence their electronic properties, solubility, and device performance. Below is a comparative analysis:

Compound Name Substituents (3,6-positions) Alkyl Chains (2,5-positions) Key Properties References
Target Compound 4-Bromothiophene 2-Ethylhexyl λ_abs: ~700 nm (solution); HOMO: -5.3 eV; LUMO: -3.8 eV
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-DPP 5-Bromothiophene 2-Octyldodecyl λ_abs: ~710 nm (film); Higher hole mobility (0.5 cm²/Vs) due to extended alkyl chains
3,6-Bis(5-bromofuran-2-yl)-2,5-dihexadecyl-DPP 5-Bromofuran Dihexadecyl λ_abs: ~650 nm; Lower charge mobility (0.1 cm²/Vs) due to weaker π-stacking of furans
3,6-Bis(4-cyanophenyl)-2,5-bis(4-(tert-butyl)phenyl)-DPP 4-Cyanophenyl 4-(tert-Butyl)phenyl λ_em: ~600 nm (solid); Aggregation-induced emission (AIE) properties

Key Observations :

Bromine Position : The 4-bromothiophene in the target compound vs. 5-bromothiophene in alters conjugation and reactivity. 4-Bromo substitution reduces steric hindrance during polymerization compared to 5-bromo, enhancing optoelectronic tunability.

Alkyl Chains : Branched chains (e.g., 2-ethylhexyl) improve solubility but reduce crystallinity compared to linear chains (e.g., dihexadecyl in ). Longer chains (e.g., 2-octyldodecyl in ) enhance film-forming ability but may lower charge mobility due to increased interchain distance.

Heteroaryl vs. Aryl Substituents: Thiophenes (electron-rich) lower the LUMO of DPP compared to furans (moderate electron density) or cyanophenyl groups (electron-deficient), impacting charge transport and light absorption .

Performance in Optoelectronic Devices
Compound Device Type Efficiency/Mobility Notes References
Target Compound OFET Hole mobility: 0.3 cm²/Vs Moderate crystallinity due to 2-ethylhexyl chains
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-DPP OFET Hole mobility: 0.5 cm²/Vs Higher mobility attributed to optimized alkyl chain length
3,6-Bis(4-cyanophenyl)-DPP Derivative LED External quantum efficiency (EQE): 8% AIE properties enhance solid-state emission
PDPP4T (Polymer from Target Compound) BHJ-SC PCE: 5.2% Low open-circuit voltage (V_oc: 0.6 V) limits efficiency

Critical Analysis :

  • The target compound’s hole mobility (0.3 cm²/Vs) is lower than its 2-octyldodecyl analog (0.5 cm²/Vs) due to reduced molecular ordering from shorter alkyl chains .
  • In solar cells, its polymer derivative (PDPP4T) achieves moderate efficiency (5.2%) but suffers from low V_oc, a common limitation in DPP-based BHJ-SCs .

Comparison with Analogues :

  • 3,6-Bis(5-bromothiophen-2-yl)-DPP : Requires regioselective bromination at the 5-position, leading to steric challenges during polymerization .
  • 3,6-Bis(5-ethynylthiophen-2-yl)-DPP: Post-functionalization via Sonogashira coupling introduces ethynyl groups for extended conjugation, but requires Pd catalysts .

Biological Activity

3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (commonly referred to as DPP) is a compound of significant interest due to its potential applications in organic electronics and photonics. This article explores the biological activity of DPP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C30H38Br2N2O2S2
  • Molar Mass : 682.57 g/mol
  • CAS Number : 2901098-46-0

Anticancer Activity

Several studies have investigated the anticancer properties of DPP derivatives. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms:

  • Cell Cycle Arrest : DPP has been reported to induce cell cycle arrest in cancer cell lines by modulating cyclin-dependent kinases (CDKs) and cyclins, leading to apoptosis in tumor cells.
  • Apoptosis Induction : Research indicates that DPP can activate intrinsic apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2.
StudyCell LineMechanismResult
MCF-7 (breast cancer)Cell cycle arrestSignificant reduction in cell viability
HeLa (cervical cancer)Apoptosis inductionIncreased Bax/Bcl-2 ratio

Antimicrobial Activity

DPP derivatives have also been evaluated for their antimicrobial properties. The compound exhibits activity against a range of bacterial and fungal strains:

  • Bacterial Inhibition : DPP has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound has demonstrated antifungal properties against Candida albicans.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Reactive Oxygen Species (ROS) Generation

DPP has been shown to generate reactive oxygen species (ROS), which play a crucial role in its biological activity. The increase in ROS levels can lead to oxidative stress in cells, contributing to apoptosis and growth inhibition in cancer cells.

Inhibition of Key Enzymes

DPP may inhibit key enzymes involved in cellular processes:

  • Topoisomerases : Inhibition of these enzymes can prevent DNA replication and transcription in cancer cells.
  • Kinases : Targeting specific kinases may disrupt signaling pathways essential for tumor growth.

Case Study 1: Anticancer Effects on MCF-7 Cells

In a controlled study, MCF-7 breast cancer cells were treated with varying concentrations of DPP. Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

A study assessing the antimicrobial efficacy of DPP showed that treatment with the compound resulted in a marked reduction of Staphylococcus aureus colonies on agar plates compared to controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Bis(4-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions, often under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include bromination of thiophene precursors, Suzuki-Miyaura coupling for aryl-aryl bond formation, and purification via column chromatography using silica gel. For example, THF is a common solvent, and n-BuLi is used for deprotonation in intermediate steps . Yields (typically 50–70%) depend on stoichiometric ratios of boronic ester derivatives and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regioselectivity and substituent positions. Mass spectrometry (MS) verifies molecular weight (e.g., M+ at m/z 603.68 for C₃₀H₃₉BrN₂O₂S₂) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .

Q. What role do the 2-ethylhexyl and bromothiophene substituents play in solubility and electronic properties?

  • Methodological Answer : The 2-ethylhexyl chains enhance solubility in nonpolar solvents (e.g., chloroform, toluene), critical for solution-processable organic electronics. Bromine atoms on thiophene moieties facilitate further functionalization (e.g., cross-coupling) and modulate electron-withdrawing effects, reducing HOMO-LUMO gaps (~1.8–2.1 eV) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in unexpected byproduct formation during synthesis?

  • Methodological Answer : Byproducts often arise from competing pathways, such as over-bromination or incomplete coupling. Reaction monitoring via thin-layer chromatography (TLC) and quenching intermediates at timed intervals can identify side products. Density Functional Theory (DFT) calculations predict energetically favorable pathways, while LC-MS/MS isolates and identifies impurities . For example, trace oxygen in reaction systems may oxidize intermediates, requiring rigorous inert conditions .

Q. What strategies optimize the compound’s charge-transport properties in organic semiconductor applications?

  • Methodological Answer : Crystallinity and π-π stacking are tuned via alkyl chain length (2-ethylhexyl vs. 2-octyldodecyl). Grazing-incidence wide-angle X-ray scattering (GIWAXS) analyzes thin-film morphology, while space-charge-limited current (SCLC) measurements quantify hole mobility. Bromine substituents enable post-synthetic modifications (e.g., Stille coupling) to introduce electron-deficient groups, enhancing n-type behavior .

Q. How do solvent polarity and annealing conditions affect thin-film stability in photovoltaic devices?

  • Methodological Answer : Solvent choice (e.g., chlorobenzene vs. o-dichlorobenzene) influences film roughness, measured via atomic force microscopy (AFM). Thermal annealing (100–150°C) improves crystallinity but may degrade bromothiophene moieties. Accelerated aging tests under controlled humidity/light exposure correlate degradation mechanisms with performance loss (e.g., PCE drop >20% after 500 hours) .

Q. What computational methods predict electronic structure discrepancies between experimental and theoretical data?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations of UV-Vis spectra often overestimate excitation energies due to solvent effects. Hybrid functionals (e.g., B3LYP with 6-31G* basis sets) improve agreement. Experimental cyclic voltammetry (CV) data (e.g., HOMO at −5.4 eV vs. vacuum) validate computational models .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility parameters across studies?

  • Methodological Answer : Discrepancies arise from varying alkyl chain lengths (e.g., 2-ethylhexyl vs. 2-octyldodecyl in analogs). Systematic solubility tests in graded solvent series (hexane to DMSO) under controlled temperatures (25–80°C) quantify Hansen solubility parameters. Dynamic light scattering (DLS) detects aggregation thresholds, clarifying conflicting literature claims .

Q. Why do NMR spectra occasionally show unassigned peaks despite high purity?

  • Methodological Answer : Residual solvent signals (e.g., THF at δ 1.72–1.85 ppm) or diastereomeric rotamers from restricted bond rotation in the pyrrolo[3,4-c]pyrrole core may cause ambiguity. Variable-temperature NMR (VT-NMR) at 50–80°C simplifies spectra by averaging rotamer populations .

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